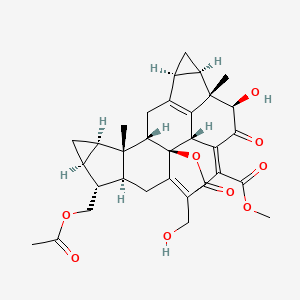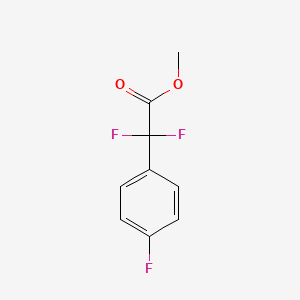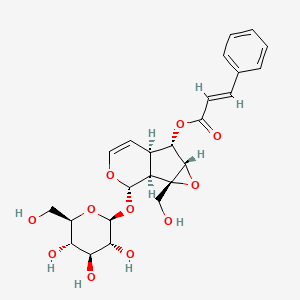
Shizukaol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shizukaol D is a dimeric sesquiterpene isolated from the plant Chloranthus serratus. This compound has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway . This compound is also known for its anti-inflammatory and lipid-regulating effects .
Mechanism of Action
Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus japonicas and Chloranthus serratus . It has been studied for its potential therapeutic effects, particularly in the context of metabolic syndrome and liver cancer .
Target of Action
This compound primarily targets the AMP-activated protein kinase (AMPK) and the Wnt signaling pathway . AMPK is a key sensor and regulator of intracellular energy metabolism , while the Wnt signaling pathway plays a crucial role in cell growth and differentiation .
Mode of Action
This compound activates AMPK, leading to a decrease in triglyceride and cholesterol levels in HepG2 cells . It also attenuates Wnt signaling, reducing the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .
Biochemical Pathways
The activation of AMPK by this compound orchestrates a variety of metabolic processes to increase ATP production and decrease ATP consumption . This activation results in the phosphorylation of acetyl-CoA carboxylase (ACC), leading to decreased conversion from acetyl-CoA to malonyl-CoA, which is important for fatty acid synthesis . The attenuation of the Wnt signaling pathway leads to the repression of the growth of human liver cancer cells .
Pharmacokinetics
Its effects on hepg2 cells suggest that it can be absorbed and metabolized by liver cells .
Result of Action
This compound induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may result in AMPK activation . It also represses the growth of human liver cancer cells by modulating the Wnt signaling pathway .
Action Environment
The studies were conducted in vitro, suggesting that the compound’s effects may be influenced by the specific conditions of the cellular environment .
Biochemical Analysis
Biochemical Properties
Shizukaol D plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It has been found to activate AMP-activated protein kinase (AMPK), a key sensor and regulator of intracellular energy metabolism . Activation of AMPK by this compound leads to a decrease in triglyceride and cholesterol levels in hepatic cells. This compound interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, resulting in decreased levels of malonyl-CoA, which is crucial for fatty acid synthesis . Additionally, this compound induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may contribute to AMPK activation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatic cells, this compound has been shown to reduce lipid content by activating AMPK and inducing mitochondrial dysfunction . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AMPK by this compound leads to the phosphorylation of acetyl-CoA carboxylase, resulting in decreased fatty acid synthesis . Furthermore, this compound has been reported to have cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules and enzymes. This compound activates AMPK by inducing mitochondrial dysfunction, which leads to a decrease in ATP production and an increase in AMP levels . This activation results in the phosphorylation of downstream targets such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased fatty acid synthesis . This compound also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of lipid metabolism . The stability and degradation of this compound in vivo may vary depending on the specific experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to activate AMPK and reduce lipid content in hepatic cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including mitochondrial dysfunction and cell death . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosages, while higher doses may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased levels of malonyl-CoA and reduced fatty acid synthesis . This compound also affects metabolic flux by modulating the activity of AMPK, which orchestrates various metabolic processes to increase ATP production and decrease ATP consumption . These interactions highlight the role of this compound in regulating energy homeostasis and lipid metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues may vary depending on the specific biological system and the experimental conditions. Studies have shown that this compound can accumulate in hepatic cells, where it exerts its effects on lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and activates AMPK . This localization is essential for its role in regulating energy metabolism and lipid synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Shizukaol D involves the isolation of the compound from natural sources such as Chloranthus serratus and Chloranthus japonicus. The isolation process typically includes extraction with organic solvents followed by chromatographic purification techniques .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. For instance, it can be converted into peroxidized chlorahololide-type dimers through peroxidation reactions .
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Peroxidation: This reaction can occur under conditions that involve oxygen radicals.
Major Products:
Peroxidized Chlorahololide-Type Dimers: These are formed as a result of peroxidation reactions.
Scientific Research Applications
Shizukaol D has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene dimers and their chemical transformations.
Medicine: The compound exhibits anti-cancer properties by inhibiting the growth of liver cancer cells and inducing apoptosis.
Industry: While its industrial applications are still under exploration, this compound’s unique chemical properties make it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Shizukaol D is part of a family of sesquiterpene dimers, which includes compounds such as Shizukaol A and Shizukaol E . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For example:
Shizukaol A: Known for its anti-inflammatory properties.
Shizukaol E: Exhibits anti-cancer activity similar to this compound but through different molecular targets.
This compound stands out due to its dual role in modulating both the Wnt signaling pathway and AMP-activated protein kinase, making it a unique compound with diverse therapeutic potential.
Properties
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIWILSQZCXQY-LWKKLXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![Cobalt, [[2,2'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B1180735.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

